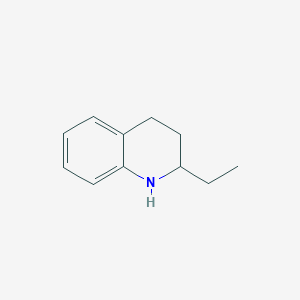

2-Ethyl-1,2,3,4-tetrahydroquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h3-6,10,12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEJREJHQMPXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethyl 1,2,3,4 Tetrahydroquinoline and Its Structural Analogues

Catalytic Asymmetric Hydrogenation Routes to Enantiopure 2-Ethyl-1,2,3,4-tetrahydroquinoline

The direct asymmetric hydrogenation of the corresponding quinoline (B57606) precursor represents one of the most efficient strategies for producing enantiomerically pure this compound. nih.gov This approach is valued for its high atom economy and straightforward access to the chiral THQ core.

Iridium-based catalytic systems have proven highly effective for the asymmetric hydrogenation of quinoline derivatives. dicp.ac.cndicp.ac.cn These systems typically consist of an iridium precursor, such as [Ir(COD)Cl]2, combined with a chiral phosphine (B1218219) ligand. The addition of iodine is often crucial for achieving high catalytic activity and enantioselectivity. dicp.ac.cndicp.ac.cn

Research has shown that various 2-substituted quinolines can be hydrogenated with excellent results. For instance, using an iridium catalyst with chiral ligands like (S)-SegPhos or the C3*-TunePhos family, a range of functionalized quinolines have been reduced to their corresponding tetrahydroquinolines with good to excellent enantioselectivities (up to 93% ee). dicp.ac.cndicp.ac.cn While direct examples for 2-ethylquinoline (B167955) are part of this broader class, studies on close analogues like 2-methylquinoline (B7769805) have demonstrated the viability of this method. dicp.ac.cn The reaction is typically performed under hydrogen pressure in solvents like toluene (B28343) or THF. dicp.ac.cn

A notable advancement is the use of iridium-catalyzed asymmetric transfer hydrogenation, which employs Hantzsch esters as a convenient and safer hydrogen source instead of compressed hydrogen gas. dicp.ac.cn This mild process, catalyzed by systems like [Ir(COD)Cl]2/(S)-SegPhos/I2, has successfully reduced 2-substituted quinolines, yielding THQ derivatives with high enantiomeric excess (up to 88% ee). dicp.ac.cn

| Substrate (Analogue) | Catalyst System | Conditions | ee (%) | Yield (%) | Ref |

| 2-Methylquinoline | [Ir(COD)Cl]2 / (S)-C3*-TunePhos / I₂ | 20 atm H₂, Toluene, rt, 24h | 93 | >99 | dicp.ac.cn |

| 2-Methylquinoline | [Ir(COD)Cl]2 / (S)-SegPhos / I₂ / Hantzsch Ester | THF, rt, 20-90h | 88 | 98 | dicp.ac.cn |

| 2-Phenylquinoline | [Ir(COD)Cl]2 / (R)-MeO-Biphep / I₂ | 50 atm H₂, Toluene, rt | 96 | >99 | dicp.ac.cn |

In addition to metal catalysis, organocatalytic and biocatalytic methods offer green and highly selective alternatives for producing chiral tetrahydroquinolines. taylorfrancis.com Organocatalysis, using chiral Brønsted acids like phosphoric acids derived from BINOL, has been successfully applied to the transfer hydrogenation of quinolines, providing excellent enantioselectivities for 2-substituted variants. dicp.ac.cn

Biocatalysis presents a powerful strategy, harnessing the inherent stereoselectivity of enzymes. whiterose.ac.ukacs.org One prominent method is the enzymatic deracemization of racemic 2-substituted THQs. whiterose.ac.ukwhiterose.ac.uk In this approach, a racemic mixture of the THQ is synthesized via a chemocatalytic route, such as a rhodium-catalyzed addition/condensation. whiterose.ac.ukacs.org Subsequently, a flavin-dependent enzyme, like cyclohexylamine (B46788) oxidase (CHAO), selectively oxidizes one enantiomer, allowing for the isolation of the other in high enantiopure form. whiterose.ac.ukwhiterose.ac.uk This synergistic chemo/biocatalytic sequence provides an efficient pathway to high-value chiral THQ products. acs.org

It is important to distinguish these methods from the enzymatic Pictet-Spengler reaction. While norcoclaurine synthase (NCS) is a well-known Pictet-Spenglerase that catalyzes the stereoselective synthesis of tetrahydroisoquinolines from dopamine (B1211576) and various aldehydes, this reaction builds a different heterocyclic core. nih.govnih.govnih.gov The substrate scope of NCS has been explored, demonstrating its utility for producing a variety of optically active 1-substituted-1,2,3,4-tetrahydroisoquinolines, but this specific enzymatic pathway is not directly applicable to the synthesis of the tetrahydroquinoline skeleton. nih.govnih.gov

Cycloaddition Reactions in the Construction of the Tetrahydroquinoline Core

Cycloaddition reactions are fundamental in synthetic chemistry for building cyclic structures with high efficiency and stereocontrol. Several cycloaddition strategies are employed to construct the tetrahydroquinoline framework.

The Povarov reaction is a powerful and widely used method for synthesizing substituted tetrahydroquinolines. ingentaconnect.comthieme-connect.com It is formally classified as an inverse-electron-demand aza-Diels-Alder, or [4+2], cycloaddition. bohrium.comnih.gov In its most common form, it is a three-component reaction involving an aniline, an aldehyde, and an activated alkene (the dienophile). researchgate.neteurekaselect.com The reaction proceeds via the in situ formation of an aromatic imine, which then reacts with the electron-rich alkene. sci-rad.com

A variety of Lewis and Brønsted acids, such as Yb(OTf)₃, Sc(OTf)₃, AlCl₃, and Cu(OTf)₂, are used to catalyze the reaction, activating the imine towards cycloaddition. ingentaconnect.comsci-rad.com The choice of catalyst and substrates allows for the control of diastereoselectivity, typically favoring the formation of cis-2,4-disubstituted THQs. sci-rad.comorganic-chemistry.org For example, the reaction of anilines, o-tolualdehyde, and N-vinyl formamide (B127407) has been used to create complex THQ derivatives. chemrxiv.orgchemrxiv.org This methodology provides a convergent and modular route to a wide array of functionalized tetrahydroquinolines. ingentaconnect.combohrium.com

| Catalyst | Substrates | Product Type | Yield | Ref |

| Yb(OTf)₃ / Sc(OTf)₃ | N-benzylideneaniline, Cyclopentadiene | 2,4-Disubstituted THQ | 85-93% | ingentaconnect.com |

| AlCl₃ | N-aryl aldimine, Vinyl ether | 2,4-Disubstituted THQ | Moderate | sci-rad.com |

| InCl₃ | Aromatic aldehydes, Anilines, DHF | Tetrahydroquinoline derivatives | 76-88% | researchgate.net |

| p-TsOH | Anilines, o-tolualdehyde, N-vinyl formamide | N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinolin-4-yl)formamide | 24-78% | chemrxiv.orgchemrxiv.org |

Beyond the classic Povarov reaction, other [X+Y] cycloaddition strategies have been developed for constructing the THQ skeleton. A notable example is the highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides (p-QMs) with cyanoalkenes. frontiersin.org This reaction proceeds efficiently under mild conditions to afford a variety of 4-aryl-substituted tetrahydroquinolines with excellent yields and diastereoselectivities (>20:1 dr). frontiersin.org This method offers a straightforward route to THQs with significant functional group tolerance and can be performed on a gram scale. frontiersin.org

While less common for tetrahydroquinolines, other cycloaddition paradigms like the [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines have been successfully applied to the synthesis of the related tetrahydroisoquinoline framework, showcasing the versatility of cycloaddition chemistry in building N-heterocycles. nih.gov

Multi-Component Reactions (MCRs) for Diversified this compound Synthesis

Multi-component reactions (MCRs) are highly valued in medicinal and combinatorial chemistry for their efficiency, atom economy, and ability to generate diverse molecular libraries from simple starting materials in a single pot. nih.govresearchgate.netresearchgate.net The synthesis of the tetrahydroquinoline scaffold is particularly well-suited to MCR strategies.

The Povarov reaction is a prime example of a three-component reaction (3CR) that provides direct access to the THQ core. eurekaselect.comchem-station.com By combining an aniline, an aldehyde (such as propanal, which would lead to the 2-ethyl substituent), and an activated alkene, complex THQs with three points of diversity can be assembled in one step. researchgate.net This approach avoids the need to isolate intermediates, simplifying the synthetic process and reducing waste. nih.govresearchgate.net

Other MCRs have also been employed. For instance, a one-pot Mannich-type reaction involving a tetrahydroquinoline, formaldehyde, and various secondary amines can be used to functionalize the nitrogen atom of the THQ ring, yielding N-Mannich bases. nih.gov Furthermore, tandem processes initiated by MCRs can lead to highly complex THQ systems with up to six points of diversity, demonstrating the power of these methods for creating modular and highly substituted heterocyclic systems. nih.gov

Cascade and Tandem Reaction Sequences for Efficient Synthesis

Cascade reactions, also referred to as tandem or domino reactions, offer a powerful strategy for the synthesis of complex molecules like this compound from simple starting materials in a single operation. nih.govresearchgate.net These reactions are characterized by their efficiency, as multiple chemical bonds are formed consecutively without the need to isolate intermediates, thereby reducing waste, saving time, and increasing atom economy. nih.gov

Several tandem approaches have been developed for the synthesis of the THQ core. A notable example is the reductive cyclization of 2-nitrochalcones. nih.gov This process can be initiated under catalytic hydrogenation conditions, where the nitro group and the side-chain double bond are reduced, followed by intramolecular cyclization to yield the tetrahydroquinoline ring system. Another efficient strategy involves a reduction-reductive amination sequence starting from 2-nitroarylketones. Catalytic hydrogenation first reduces the nitro group to an amine, which then undergoes intramolecular condensation with the ketone to form a cyclic imine. This intermediate is subsequently reduced in situ to the final tetrahydroquinoline product. nih.gov

More complex cascades can also be designed. For instance, a one-pot synthesis can be achieved through a bifunctional catalyst that first promotes a Claisen-Schmidt condensation between a substituted 2-nitrobenzaldehyde (B1664092) and a ketone (e.g., acetophenone (B1666503) to form a chalcone (B49325) intermediate), followed by a reductive intramolecular cyclization to furnish the THQ skeleton. nih.gov The ability to perform these multi-step transformations in one pot highlights the synthetic efficiency and elegance of cascade reactions. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of tetrahydroquinolines to minimize environmental impact. nih.gov These principles focus on the use of renewable resources, reducing waste, and employing environmentally benign reaction conditions. Key strategies include the use of solvent-free conditions or aqueous media, and the development of sustainable, reusable catalytic systems. nih.govnih.gov

A significant advancement in green synthesis is the move away from volatile and often toxic organic solvents. Syntheses of tetrahydroquinoline derivatives have been successfully demonstrated in aqueous media. For example, the use of an organosilane with water as a hydrogen source enables the efficient and regioselective hydrogenation of quinoline derivatives. nih.gov Another approach involves using iron powder in acid for the reduction of a nitro group and subsequent cyclization, where water is a key component of the reaction medium. nih.gov Photochemical methods have also been developed, such as the irradiation of 3-methyl-1-nitrobenzene in ethanol, which acts as both a solvent and a reactant, catalyzed by TiO2 to produce a tetrahydroquinoline derivative. nih.gov These methods not only reduce organic solvent waste but can also simplify product purification.

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of tetrahydroquinolines, various sustainable catalytic systems have been explored.

Palladium on Carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenation of quinolines to tetrahydroquinolines. nih.gov A sustainable method has been developed using a nitrogen-doped carbon-supported palladium catalyst (Pd/CN), which shows high activity at relatively mild conditions (50 °C and 20 bar H₂) and can be recycled without loss of activity. liv.ac.uk

Nickel and Copper-based catalysts offer more cost-effective and earth-abundant alternatives to precious metals. Nickel-manganese layered hydroxide (B78521) compounds have been shown to be effective catalysts for the aerobic oxidative dehydrogenation of tetrahydroquinolines to quinolines, a related green process that uses molecular oxygen as the oxidant. acs.org Copper-catalyzed systems have also been developed for various transformations leading to the THQ core.

Gold and Silver catalysts have also been employed in green synthetic routes. Unsupported nanoporous gold (AuNPore) has been used for the highly efficient and regioselective hydrogenation of quinolines, with the advantage of being easily recoverable and reusable. nih.gov A ligand- and base-free silver-catalyzed reduction of quinolines provides an environmentally friendly path to 1,2,3,4-tetrahydroquinoline (B108954) derivatives at room temperature. nih.gov

Table 1: Selected Sustainable Catalytic Systems for Tetrahydroquinoline Synthesis

| Catalyst System | Starting Material | Product | Key Features |

| Pd/CN | Quinolines | 1,2,3,4-Tetrahydroquinolines | Sustainable support from renewable resources; high activity and stability; recyclable. liv.ac.uk |

| AuNPore / Organosilane | Quinoline derivatives | 1,2,3,4-Tetrahydroquinolines | Uses water as a hydrogen source co-catalyst; catalyst is recoverable and reusable. nih.gov |

| Ag (ligand- and base-free) | Quinolines | 1,2,3,4-Tetrahydroquinoline derivatives | Environmentally friendly; operates at room temperature. nih.gov |

| CoBr₂ / Terpyridine | N-Heteroarenes | Tetrahydroquinolines | Inexpensive catalyst; uses ammonia-borane as a hydrogen source under ambient conditions. nih.gov |

| NiMn layered hydroxide | 1,2,3,4-Tetrahydroquinoline | Quinoline | Aerobic oxidative dehydrogenation; uses O₂ as oxidant; synergistic catalytic effect. acs.org |

Dehydrogenative Dual-Cross-Condensation for N-Ethyl-1,2,3,4-tetrahydroquinoline Synthesis

While the term "dehydrogenative dual-cross-condensation" is not commonly found in the literature for this specific transformation, related and conceptually similar strategies exist for the N-alkylation of tetrahydroquinolines. A highly efficient method for producing N-alkyl tetrahydroquinolines, including N-ethyl derivatives, is through a one-pot tandem reduction and reductive alkylation of quinolines.

In this type of reaction, a quinoline is first reduced to a 1,2,3,4-tetrahydroquinoline intermediate in situ. This is immediately followed by a reductive amination reaction with an aldehyde (e.g., acetaldehyde (B116499) for N-ethylation) or ketone. Boronic acids have been shown to be effective catalysts for this tandem process, using a Hantzsch ester as a mild reducing agent. The boronic acid catalyst activates the quinoline for reduction and then facilitates the condensation between the intermediate THQ and the carbonyl compound to form an iminium ion, which is then reduced to the final N-alkylated product. This method is highly step-economical and chemoselective, allowing for the synthesis of a diverse range of N-alkylated tetrahydroquinolines from readily available starting materials under mild conditions.

Reactivity and Chemical Transformations of 2 Ethyl 1,2,3,4 Tetrahydroquinoline

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring System

The benzene (B151609) ring of 2-Ethyl-1,2,3,4-tetrahydroquinoline is activated towards electrophilic attack due to the electron-donating nature of the secondary amino group. This activation, however, is tempered by the steric hindrance imparted by the ethyl group at the 2-position and the fused heterocyclic ring. The directing influence of the nitrogen atom generally favors substitution at the ortho and para positions (C-6 and C-8) of the aromatic ring.

Nitration and Halogenation Studies

While specific nitration studies on this compound are not extensively documented in readily available literature, the nitration of the related 2-ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (B1321541) has been reported, suggesting that the tetrahydroquinoline ring system can undergo nitration under controlled conditions. nih.gov For the parent 1,2,3,4-tetrahydroquinoline (B108954), nitration typically yields a mixture of 6-nitro and 8-nitro derivatives. It is anticipated that the nitration of this compound would proceed similarly, although the ratio of isomers may be influenced by the steric bulk of the 2-ethyl group.

Halogenation, particularly bromination, of tetrahydroquinoline derivatives has been investigated. For instance, the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with bromine in acetic acid results in the formation of the 6,8-dibromo derivative, preserving the tetrahydroquinoline ring. researchgate.net However, when the reaction is carried out in chloroform (B151607) or with N-bromosuccinimide, oxidation to the corresponding quinoline (B57606) can occur alongside bromination. researchgate.net N-substitution in 2-phenyl-1,2,3,4-tetrahydroquinoline leads to selective monobromination at the 6-position. researchgate.net These findings suggest that the bromination of this compound would likely yield mono- and di-brominated products on the aromatic ring, with the potential for oxidation as a competing pathway depending on the reaction conditions.

Table 1: Representative Halogenation Reactions of Tetrahydroquinoline Derivatives

| Substrate | Reagent(s) | Product(s) | Reference |

| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Br₂ in Acetic Acid | 6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline | researchgate.net |

| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Br₂ in Chloroform | Di- and tri-bromo derivatives and quinoline | researchgate.net |

| N-Substituted 2-phenyl-1,2,3,4-tetrahydroquinoline | Bromine | 6-Monobromo derivative | researchgate.net |

Friedel-Crafts Acylation and Alkylation Derivatizations

Friedel-Crafts reactions provide a powerful method for introducing alkyl and acyl groups onto aromatic rings. masterorganicchemistry.comwikipedia.orgmt.comorganic-chemistry.orgorganic-chemistry.orgyoutube.com The Friedel-Crafts acylation of N-protected 1,2,3,4-tetrahydroquinolines has been shown to be highly regioselective. rsc.org The regioselectivity is influenced by the nature of the N-protecting group and the size of the heterocyclic ring. rsc.org For N-acyl protected 1,2,3,4-tetrahydroquinolines, acylation typically occurs at the 6-position. It is expected that N-protected this compound would undergo Friedel-Crafts acylation preferentially at the C-6 position, yielding the corresponding 6-acyl derivative.

Friedel-Crafts alkylation of the tetrahydroquinoline ring system is also possible, though it can be prone to polyalkylation due to the activating nature of the alkyl substituent being introduced. organic-chemistry.org The reaction of this compound with an appropriate alkyl halide in the presence of a Lewis acid catalyst would be expected to yield a mixture of alkylated products, with substitution occurring at the activated C-6 and C-8 positions.

N-Functionalization and Derivatization Strategies

The secondary nitrogen atom in the this compound ring is a key site for chemical modification, allowing for the introduction of a wide range of functional groups.

Acylation and Sulfonylation of the Nitrogen Atom

The nitrogen atom of this compound can be readily acylated using acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is a common strategy for protecting the nitrogen atom or for introducing specific functional groups. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base affords N-sulfonyl derivatives. The synthesis of N-acyl and N-sulfonyl derivatives of the related 1,2,3,4-tetrahydroisoquinoline (B50084) has been well-documented and proceeds with high efficiency. nih.govresearchgate.netconicet.gov.ar

Table 2: N-Functionalization of Tetrahydroisoquinoline Analogs

| Substrate Type | Reagent | Product Type | Reference |

| 1,2,3,4-Tetrahydroisoquinoline | Carboxylic Acid/Anhydride | N-Acyl-1,2,3,4-tetrahydroisoquinoline | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline | Sulfonyl Chloride | N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline | researchgate.netconicet.gov.ar |

Alkylation and Reductive Amination at N1

N-alkylation of this compound can be achieved by reaction with alkyl halides. Furthermore, reductive amination provides a versatile route to N-alkylation. This can be accomplished by reacting the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ using a suitable reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation. nih.govthieme-connect.comrsc.org This method allows for the introduction of a wide variety of alkyl groups at the nitrogen atom.

Oxidation and Reduction Pathways of the Tetrahydroquinoline Ring System

The tetrahydroquinoline ring system can undergo both oxidation and reduction reactions. Oxidation of 1,2,3,4-tetrahydroquinolines can lead to the formation of the corresponding quinoline, thereby restoring the aromaticity of the heterocyclic ring. researchgate.netresearchgate.net This transformation can be effected by various oxidizing agents. For instance, the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline in certain solvents leads to the oxidized quinoline derivative. researchgate.net

The reduction of the tetrahydroquinoline ring itself is less common as it is already a hydrogenated system. However, the stability of the ring can be influenced by its substituents. The primary route to synthesizing tetrahydroquinolines is through the reduction of the corresponding quinolines, often achieved via catalytic hydrogenation or with reducing agents like samarium(II) iodide. researchgate.netwikipedia.org The presence of the 2-ethyl group in this compound is a result of the synthesis from the corresponding 2-ethylquinoline (B167955). Further reduction of the benzene portion of the tetrahydroquinoline ring would require harsh conditions and is not a typical transformation.

Selective Dehydrogenation to Quinolines

The conversion of 1,2,3,4-tetrahydroquinolines to the corresponding aromatic quinolines is a fundamental dehydrogenation reaction. This aromatization process is of significant interest due to the prevalence of the quinoline motif in pharmaceuticals and functional materials. While literature specifically detailing the dehydrogenation of this compound is not abundant, the principles can be inferred from studies on the parent 1,2,3,4-tetrahydroquinoline and related N-heterocycles.

Various catalytic systems have been developed to facilitate this transformation, often requiring an oxidant. For instance, a novel template-free oxalate (B1200264) route has been used to synthesize a series of MnOx catalysts with varying copper content. One such catalyst, Cu2-MnOx, has demonstrated high efficiency in the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoline. researchgate.net Under mild reaction conditions, using air as a green oxidant and without the need for an alkali additive, this catalyst achieved a conversion of 99.1% and a selectivity of 97.2% for quinoline. researchgate.net The catalyst's performance is attributed to its amorphous nature, high specific surface area, and a high concentration of Mn³⁺ and adsorbed oxygen species. researchgate.net

The reusability of such catalysts is a key factor for practical applications. The Cu2-MnOx catalyst, for example, could be reused for five cycles with only a slight decrease in activity, achieving 95.8% conversion in the final run. researchgate.net

It is important to note that the reaction conditions can be tuned to favor either partial dehydrogenation to 3,4-dihydroquinolines or full aromatization to quinolines. For example, upon activation with trifluoromethanesulfonyl anhydride, secondary N-arylamides can undergo intermolecular dehydrative [4 + 2] aza-annulation with alkenes to yield 3,4-dihydroquinolines. These intermediates can then be selectively converted to tetrahydroquinolines using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or to quinolines using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Ring-Opening Reactions under Specific Conditions

Ring-opening reactions of the 1,2,3,4-tetrahydroquinoline scaffold are less common than dehydrogenation but can occur under specific conditions, leading to structurally diverse products. These reactions typically require significant activation of the heterocyclic ring.

One documented example involves a domino reaction sequence starting from aromatic azides. Treatment of these azides with hydrogen gas over a palladium on carbon (Pd/C) catalyst leads to the formation of spirocyclopropyl imines. Subsequent exposure to hydrogenation conditions results in the opening of the three-membered ring via a 1,4-addition of hydrogen to the cyclopropyl (B3062369) imine subunit, ultimately yielding 2,3-disubstituted quinolinone derivatives. nih.gov

Another specialized transformation is a ring-expansion reaction. Substituted tetrahydroquinolines can undergo ring expansion through a Truce–Smiles rearrangement. This intramolecular nucleophilic aromatic substitution of metallated nitriles tethered to the tetrahydroquinoline core can lead to the formation of doubly benzo-fused medium-ring lactams. researchgate.net For instance, treatment of a suitably substituted tetrahydroquinoline with potassium hexamethyldisilazide (KHMDS) can initiate a ring expansion from a six-membered ring to a ten or eleven-membered ring. researchgate.net

C-C Bond Forming Reactions at the Saturated Ring Positions

Transition Metal-Catalyzed Cross-Coupling Reactions

The formation of new carbon-carbon bonds on the saturated portion of the this compound ring system represents a powerful strategy for introducing molecular complexity. Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for C-C bond formation. mit.educaltech.edu However, direct C-H activation and subsequent cross-coupling on the saturated carbons of tetrahydroquinolines remain challenging.

Generally, these reactions necessitate the pre-functionalization of the desired carbon atom (e.g., C3 or C4) with a suitable leaving group, such as a halide or a triflate. Once functionalized, a variety of well-established cross-coupling reactions could potentially be employed:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated or triflated tetrahydroquinoline with an organoboron reagent in the presence of a palladium catalyst.

Heck Coupling: This reaction could be used to introduce alkenyl groups by reacting a halogenated tetrahydroquinoline with an alkene under palladium catalysis.

Negishi Coupling: This involves the reaction of an organozinc reagent with a halogenated tetrahydroquinoline, catalyzed by nickel or palladium.

While specific examples of these reactions on the saturated ring of this compound are not readily found in the surveyed literature, the principles are broadly applicable. The development of novel precatalysts and reaction conditions continues to expand the scope of these transformations. mit.edu

It is worth noting that C-N bond formation via cross-coupling is also a significant area of research. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is widely used for the formation of C-N bonds and could be envisioned for the N-functionalization of the tetrahydroquinoline core. nih.gov

Alpha-Functionalization Adjacent to the Nitrogen Atom

Functionalization of the C2 position, which is alpha to the nitrogen atom, is a key transformation for modifying the substitution pattern of this compound. However, direct functionalization at this position in N-unsubstituted or N-alkyl substituted tetrahydroquinolines can be challenging.

Studies on the oxidative α-functionalization of related 1,2,3,4-tetrahydroisoquinolines (THIQs) using a copper nanocatalyst have shown that the nature of the nitrogen substituent is critical. While N-aryl THIQs undergo cross-dehydrogenative coupling (CDC) reactions with various nucleophiles, the corresponding N-alkyl (methyl and ethyl) and N-unsubstituted derivatives were found to be unreactive under the studied conditions. nih.gov This suggests that direct α-functionalization of this compound through a similar oxidative pathway may be difficult to achieve.

Alternative strategies often involve the use of activating groups on the nitrogen. For example, conversion of the secondary amine to an N-tosylhydrazone can facilitate transition-metal-catalyzed carbene-based cross-coupling reactions, effectively functionalizing the alpha position. nih.gov

Stereoselective Transformations of the Saturated Ring (e.g., epimerization)

The presence of a stereocenter at the C2 position in this compound makes stereoselective synthesis and transformations a critical aspect of its chemistry. Several methods have been developed for the asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines.

One approach involves a palladium-catalyzed aza-Michael reaction to induce chirality, which has been successfully applied to the synthesis of optically active 2-alkyl-substituted tetrahydroquinoline intermediates that are precursors to various Galipea alkaloids. rsc.org Another powerful strategy is the use of chiral phosphoric acids as catalysts. These can facilitate asymmetric C-H functionalization, where an enantiotopic C(sp³)-hydrogen is selectively activated to produce tetrahydroquinoline derivatives with high enantioselectivity. acs.org

Furthermore, dynamic thermodynamic resolution has been employed for the synthesis of enantioenriched tetrahydroquinoline derivatives. For instance, the (-)-sparteine-mediated dynamic thermodynamic resolution of 2-(α-lithiobenzyl)-N-pivaloylaniline allows for the preparation of highly enantioenriched products that can be converted to 3,4-substituted tetrahydroquinoline derivatives. thieme-connect.com

Epimerization, the change in configuration at one of several stereocenters in a molecule, is a key transformation for accessing different diastereomers. While direct epimerization at the C2 position of this compound is not explicitly detailed, stereoselective reductions and subsequent transformations can lead to different stereoisomers. For example, in the synthesis of substituted (4-hydroxy-1,2,3,4-tetrahydroquinolin-2-yl)phosphonates, a highly diastereoselective reduction of a quinolin-4(1H)-one precursor preferentially yields the cis stereoisomer. This can then be converted to the trans stereoisomer via a Mitsunobu reaction, which effectively constitutes an epimerization at the C4 position. This demonstrates that stereochemical control and interconversion of stereoisomers are achievable within the tetrahydroquinoline framework.

The ability to control the stereochemistry during the synthesis and subsequent modification of the this compound scaffold is crucial for its application in the development of chiral molecules with specific biological activities.

Computational and Theoretical Studies of 2 Ethyl 1,2,3,4 Tetrahydroquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key electronic descriptors that govern molecular stability and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-Ethyl-1,2,3,4-tetrahydroquinoline.

DFT calculations are used to optimize the molecule's geometry, finding the most stable three-dimensional arrangement of its atoms. For the parent compound, 1,2,3,4-tetrahydroquinoline (B108954) (THQ), DFT studies reveal a non-planar, half-chair conformation for the saturated heterocyclic ring. The introduction of an ethyl group at the N1 position (to form this compound) influences this conformation due to steric and electronic effects, which can be precisely modeled.

A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting chemical reactivity.

HOMO: The HOMO represents the orbital from which an electron is most likely to be donated. In this compound, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom. The N-ethyl group, being an electron-donating group, slightly raises the energy of the HOMO compared to the unsubstituted THQ, making the molecule more susceptible to electrophilic attack.

LUMO: The LUMO is the orbital that is most likely to accept an electron. It is generally distributed over the aromatic ring's anti-bonding π* orbitals.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The N-ethyl substitution is expected to slightly decrease the HOMO-LUMO gap relative to the parent THQ, indicating a modest increase in reactivity.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights.

| Descriptor | Formula | Significance | Expected Influence of N-Ethyl Group |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency; charge transfer direction. | Becomes less negative (increases), indicating a greater tendency to donate electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. | Decreases slightly, indicating increased reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. | May show minor changes depending on the interplay between μ and η. |

This table is generated based on established theoretical principles of substituent effects in quantum chemistry.

Computational chemistry is instrumental in mapping the energy profile of a chemical reaction, including the identification of transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate.

For reactions involving this compound, such as its synthesis or subsequent functionalization, TS modeling can elucidate the mechanism. For instance, in the synthesis of N-alkylated tetrahydroquinolines via reductive amination, DFT can be used to model the transition state of the key imine reduction step. acs.org The presence of the N-ethyl group, compared to a smaller N-methyl or a bulkier N-benzyl group, would influence the steric environment and electronic stability of the transition state, affecting reaction yields and selectivity. acs.orgmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Binding (in vitro interactions)

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system, providing a detailed view of its dynamic behavior, such as conformational changes and binding events.

For this compound, MD simulations can explore its conformational landscape. The saturated ring can pucker in different ways, and the ethyl group can rotate, leading to various conformers. MD simulations can determine the relative populations of these conformers and the energy barriers for interconversion. This is particularly important when studying how the molecule might adapt its shape to fit into a biological receptor's binding pocket. When studying the interaction of a THQ derivative with a biological target like an enzyme or receptor, MD simulations can model the stability of the ligand-protein complex, revealing how water molecules mediate the interaction and how the ligand and protein adapt to each other.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate a molecule's structural or computationally derived properties (descriptors) with its biological activity or physical properties.

In a QSAR study involving a series of tetrahydroquinoline derivatives, this compound would be one data point. A model would be built using various molecular descriptors for each compound in the series. These descriptors can be:

Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient).

The goal is to create a mathematical equation that predicts the activity (e.g., inhibitory concentration, IC₅₀) based on these descriptors. Such models are valuable in medicinal chemistry for predicting the activity of new, unsynthesized derivatives and for understanding which molecular features are most important for the desired biological effect. For example, QSAR studies on related heterocyclic scaffolds have shown that specific steric and electronic properties are crucial for their anticancer activity.

Spectroscopic Property Prediction through Computational Methods (e.g., TDDFT-ECD, DFT/NMR)

Computational methods can accurately predict various spectroscopic properties, aiding in the structural characterization of newly synthesized compounds.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that can be compared with experimental data for structure verification. liverpool.ac.uknih.gov For example, the predicted chemical shift for the methylene (B1212753) protons of the N-ethyl group would be highly sensitive to the molecule's conformation.

Electronic Spectroscopy (UV-Vis & ECD): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For chiral molecules like (S)- or (R)-2-Ethyl-1,2,3,4-tetrahydroquinoline, TD-DFT can predict the Electronic Circular Dichroism (ECD) spectrum, which is essential for determining the absolute configuration of the chiral center.

Molecular Docking Studies of this compound Derivatives with Biological Targets (in vitro)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The tetrahydroquinoline core is recognized as a "privileged scaffold" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govresearchgate.net

In a typical docking study, a derivative of this compound would be placed into the binding site of a target protein (e.g., an enzyme like a kinase or a histone deacetylase). A scoring function then evaluates thousands of possible binding poses, ranking them based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.

A hypothetical docking of a this compound derivative into a protein's active site might reveal:

Hydrogen Bonding: The nitrogen atom of the THQ ring could act as a hydrogen bond acceptor.

π-π Stacking: The aromatic ring of the THQ scaffold could form π-π stacking interactions with aromatic residues in the binding site (e.g., Phenylalanine, Tyrosine, Tryptophan).

Hydrophobic Interactions: The ethyl group and the saturated portion of the heterocyclic ring could engage in hydrophobic interactions within a nonpolar pocket of the receptor.

These studies are crucial for generating hypotheses about how a compound achieves its biological effect and for guiding the design of new derivatives with improved potency and selectivity.

Biological Activity and Mechanistic Investigations of 2 Ethyl 1,2,3,4 Tetrahydroquinoline Derivatives in Vitro Focus

In vitro Target Identification and Validation

The initial stages of drug discovery for 2-ethyl-1,2,3,4-tetrahydroquinoline derivatives often involve identifying and validating their molecular targets through in vitro assays. These studies are crucial for understanding the mechanism of action and for guiding further lead optimization.

Enzyme Inhibition Studies and Kinetic Analysis

Derivatives of the tetrahydroquinoline scaffold have been identified as potent inhibitors of various enzymes. For instance, certain 1,2,3,4-tetrahydroquinolines are recognized as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.gov In one study, a series of novel 1,2,3,4-tetrahydroquinoline (B108954) derivatives were synthesized and evaluated for their inhibitory effects. nih.gov Among them, compounds 5e , 6f , 6g , and 6h demonstrated significant inhibition of LPS-induced NF-κB transcriptional activity, with IC50 values of 1.4 ± 0.71 μM, 0.90 ± 0.071 μM, 0.70 ± 0.071 μM, and 2.7 ± 0.42 μM, respectively. nih.gov Notably, compound 6g was found to be the most potent inhibitor. nih.gov

While direct studies on this compound derivatives and DNA Gyrase B are not extensively detailed in the provided results, the broader class of quinoline (B57606) derivatives has been investigated for such activity. The general principle involves the compound binding to the enzyme and interfering with its function, which can be quantified through kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-mode).

Table 1: Inhibition of LPS-Induced NF-κB Transcriptional Activity by Select Tetrahydroquinoline Derivatives nih.gov

| Compound | IC50 (μM) |

| 5e | 1.4 ± 0.71 |

| 6f | 0.90 ± 0.071 |

| 6g | 0.70 ± 0.071 |

| 6h | 2.7 ± 0.42 |

This table is interactive. You can sort and filter the data.

Receptor Binding Assays and Ligand Efficacy

Receptor binding assays are another critical tool for target identification. These assays measure the affinity of a ligand (in this case, a this compound derivative) for a specific receptor. For example, a tetrahydroquinoline analog, 5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde (CE3F4), was identified as an inhibitor of the cAMP-binding protein Epac. nih.gov This compound was found to act as an uncompetitive antagonist with respect to Epac1 agonists. nih.gov Structure-activity relationship studies on tetrahydroquinolone derivatives as GPR41 modulators have also been conducted, revealing that modifications to the aryl group attached to a furan (B31954) moiety can switch the activity from antagonistic to agonistic. nih.gov

Cellular Pathway Modulation Studies

Beyond direct target interaction, it is essential to understand how these compounds affect cellular signaling cascades and protein-protein interactions. For instance, some 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives have been shown to modulate the proteolytic processing of amyloid precursor protein (APP) through an ERK-dependent signaling pathway. nih.gov These compounds were also evaluated for their ability to prevent the proteolytic processing of C99, acting as γ-secretase inhibitors. nih.gov Another study demonstrated that certain tetrahydroquinoline derivatives can dually target MDM2 and XIAP, leading to decreased protein levels of both and increased expression of p53, ultimately resulting in cancer cell growth inhibition. nih.gov Furthermore, some derivatives have been investigated for their potential to protect against oxidative stress. rsc.org

Structure-Activity Relationship (SAR) Studies for Biological Potency (focused on in vitro data)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. For 1,2,3,4-tetrahydroquinoline derivatives, SAR studies have revealed several key features for potent biological activity.

For instance, in the context of NF-κB inhibition, modifications at the R and aromatic system (R1, R2, R3, and R4) positions of the 1,2,3,4-tetrahydroquinoline-2-carboxamide (B1322662) motif were explored. nih.gov It was found that substitutions at the R1 position and the first position of the tetrahydroquinoline motif are crucial for cytotoxicity. nih.gov Specifically, the introduction of electron-rich or electron-withdrawing substituents at the R1 position generally improved cytotoxicity against various cancer cell lines. nih.gov

In another example, SAR studies of tetrahydroquinolone derivatives as GPR41 modulators showed that the nature of the aryl group is pivotal in determining whether a compound acts as an agonist or antagonist. nih.gov Derivatives with di- or trifluorobenzene groups exhibited agonistic activity, while a 2-(trifluoromethoxy)benzene group conferred antagonistic properties. nih.gov

Mechanistic Insights into Antimicrobial or Antiviral Activities

The tetrahydroquinoline scaffold has been a source of compounds with promising antimicrobial and antiviral properties.

In terms of antimicrobial activity, a study on new 2-alkyl (tetrahydroquinoline-4-yl) formamides demonstrated significant activity against Pseudomonas aeruginosa. researchgate.net Specifically, N-(6-Chloro-2-etil-1,2,3,4-(tetrahidro)quinolin-4-il) formamide (B127407) showed a minimum inhibitory concentration (MIC) of 0.025 µg/mL against a clinical isolate of P. aeruginosa (PA2). researchgate.net

Regarding antiviral activity, while direct evidence for this compound is limited in the provided results, related tetrahydroisoquinoline derivatives have shown promise. For example, two novel tetrahydroisoquinoline-based heterocyclic compounds, trans-1 and trans-2 , were found to effectively suppress authentic SARS-CoV-2 replication in Vero E6 cells. nih.gov Compound trans-1 exhibited a half-maximal effective concentration (EC50) of 3.15 μM. nih.gov Time-of-addition assays suggested that its mechanism of action involves the inhibition of post-entry viral replication. nih.gov Other studies have also explored tetrahydroisoquinoline derivatives as inhibitors of HIV reverse transcriptase. rsc.org

Table 2: In Vitro Antimicrobial and Antiviral Activity of Tetrahydroquinoline Derivatives

| Compound | Organism/Virus | Activity Metric | Value | Reference |

| N-(6-Chloro-2-etil-1,2,3,4-(tetrahidro)quinolin-4-il) formamide | P. aeruginosa (PA2) | MIC | 0.025 µg/mL | researchgate.net |

| trans-1 | SARS-CoV-2 (Vero E6 cells) | EC50 | 3.15 μM | nih.gov |

| trans-2 | SARS-CoV-2 (Vero E6 cells) | EC50 | 12.02 μM | nih.gov |

This table is interactive. You can sort and filter the data.

Applications of 2 Ethyl 1,2,3,4 Tetrahydroquinoline in Chemical Synthesis and Materials Science

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

While direct applications of 2-ethyl-1,2,3,4-tetrahydroquinoline as a chiral auxiliary or ligand in asymmetric catalysis are not extensively documented in the provided search results, the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives is well-established in this field. Asymmetric catalysis is crucial for the enantioselective synthesis of chiral molecules, which is of paramount importance in the pharmaceutical and agrochemical industries.

The core principle involves the use of a chiral molecule to influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. Tetrahydroquinoline derivatives can be functionalized to create chiral ligands that coordinate with metal catalysts. This coordination creates a chiral environment around the catalytic center, which in turn directs the approach of the reactants and controls the stereoselectivity of the transformation.

For instance, highly enantioselective rhodium-catalyzed asymmetric hydrogenation reactions have been achieved using intermediates that can be transformed into tetrahydroquinoline derivatives. nih.gov These processes can yield products with greater than 98% enantiomeric excess (ee). nih.gov Similarly, the Sharpless epoxidation, another cornerstone of asymmetric synthesis, has been used to produce intermediates with over 90% ee that are subsequently converted to tetrahydroquinoline derivatives. nih.gov The development of novel catalysis tools often involves the use of multifunctional catalysts or the synergistic combination of different catalysis modes. youtube.com

Building Blocks for Complex Heterocyclic Architectures

This compound serves as a valuable building block for the synthesis of more complex heterocyclic architectures. The tetrahydroquinoline nucleus is a common motif in a vast number of biologically active natural products and synthetic pharmaceuticals. mdpi.comrsc.orgsigmaaldrich.com Its structural framework can be elaborated upon through various chemical transformations to construct polycyclic systems with diverse biological activities.

One-pot multicomponent reactions have been employed to synthesize tetrahydroquinoline derivatives, demonstrating the utility of this scaffold in generating molecular diversity. nih.govacs.org For example, the Castagnoli–Cushman reaction of 3,4-dihydroisoquinolines with various anhydrides provides a one-step approach to benzo[a]quinolizidine systems, which are present in several alkaloids with biological activities. nih.gov However, it was noted that the 1-ethyl derivative of dihydroisoquinoline did not react under the same conditions as its 1-methyl counterpart in certain instances. nih.gov

The tetrahydroquinoline core can be integrated into larger, more complex structures through annulation reactions. For instance, a multicomponent protocol has been developed to assemble polycyclic dihydropyran-fused tetrahydroquinoline structures with excellent diastereoselectivity. acs.org This highlights the role of the tetrahydroquinoline moiety as a foundational element for constructing intricate molecular frameworks that would be challenging to access through traditional synthetic routes. acs.org

Precursors for Advanced Materials (e.g., dyes, photosensitizers, Liquid Organic Hydrogen Carriers (LOHCs))

The chemical properties of this compound and its derivatives make them suitable precursors for a range of advanced materials. The aromatic nature of the quinoline (B57606) ring system, combined with the potential for functionalization, allows for the tuning of their electronic and photophysical properties.

Dyes and Photosensitizers: Tetrahydroquinoline derivatives have been investigated as photosensitizing agents. nih.gov The extended π-system that can be created by modifying the tetrahydroquinoline core allows these molecules to absorb light and transfer energy, a key characteristic of photosensitizers used in photodynamic therapy and other light-driven chemical processes.

Liquid Organic Hydrogen Carriers (LOHCs): The reversible hydrogenation and dehydrogenation of the heterocyclic ring in tetrahydroquinoline derivatives make them potential candidates for Liquid Organic Hydrogen Carriers (LOHCs). LOHC systems are a promising technology for the safe and efficient storage and transportation of hydrogen. The process involves the catalytic hydrogenation of an unsaturated organic molecule (the LOHC) to a hydrogen-rich, stable liquid. The hydrogen can then be released through a catalytic dehydrogenation reaction when needed. The nitrogen-containing heterocyclic structure of tetrahydroquinolines can influence the thermodynamics and kinetics of the hydrogen storage and release processes.

Role in Multi-Component Reactions for Diverse Chemical Libraries

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery and other applications. nih.gov

This compound, with its reactive secondary amine, is a suitable component for certain MCRs. For example, the Mannich reaction, a classic three-component reaction, can be used to introduce a variety of substituents onto the nitrogen atom of the tetrahydroquinoline ring. nih.gov In one study, N-Mannich bases were prepared by the one-pot, three-component condensation of formaldehyde, an amine, and tetrahydroquinoline. nih.gov This reaction proceeds via the formation of a Schiff base from the amine and formaldehyde, which then acts as an electrophile and reacts with the nucleophilic nitrogen of the tetrahydroquinoline. nih.gov

The ability to readily generate a diverse range of derivatives from a common tetrahydroquinoline scaffold through MCRs is highly valuable for exploring structure-activity relationships in medicinal chemistry and for discovering new molecules with desired properties. acs.org

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized assemblies with specific functions. The structural features of this compound, including its aromatic ring and the potential for hydrogen bonding via the nitrogen atom, allow it to participate in host-guest interactions.

While specific studies focusing solely on this compound in supramolecular chemistry were not prominent in the search results, the broader class of quinoline and isoquinoline (B145761) derivatives is known to form complexes with various host molecules. For instance, chiral supramolecular hosts have been used in the synthesis of chiral dihydroquinolinones, demonstrating the role of non-covalent interactions in controlling stereochemistry. nih.gov The aromatic portion of the tetrahydroquinoline can engage in π-π stacking interactions with other aromatic systems, while the nitrogen atom can act as a hydrogen bond acceptor. These interactions are fundamental to the design of molecular receptors and sensors.

Future Research Directions and Emerging Paradigms for 2 Ethyl 1,2,3,4 Tetrahydroquinoline Chemistry

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis is set to revolutionize the production of 2-Ethyl-1,2,3,4-tetrahydroquinoline and its derivatives. Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are challenging to achieve in batch. nih.gov

The combination of flow chemistry with computational tools is a powerful strategy for creating focused libraries of tetrahydroquinoline-based compounds. rsc.org This approach allows for the efficient, multicomponent synthesis of tricyclic tetrahydroquinolines in flow mesoreactors, coupled with computational analysis for library diversity. rsc.org Such integrated systems facilitate the rapid generation and screening of novel analogues for various applications. A two-step continuous-flow strategy has been successfully developed for the synthesis of related heterocyclic scaffolds, highlighting the potential for temperature-controlled regioselectivity and the safe use of hazardous reagents. nih.gov This methodology provides a scalable and cost-effective alternative to traditional synthetic routes. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Tetrahydroquinoline Derivatives

| Feature | Batch Synthesis | Flow Synthesis |

| Scalability | Often challenging to scale up | Readily scalable by extending reaction time |

| Safety | Handling of hazardous intermediates can be risky | Improved safety due to small reaction volumes and better heat/mass transfer |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

| Efficiency | Can be time-consuming with intermediate isolation steps | Higher throughput and potential for in-line purification |

Exploiting Photocatalytic and Electrocatalytic Methodologies in Synthesis and Transformations

Photocatalytic and electrocatalytic methods are emerging as powerful tools for the synthesis and transformation of this compound. These green chemistry approaches offer mild reaction conditions and unique reactivity patterns that are often inaccessible through conventional thermal methods.

Heterogeneous photocatalysis has demonstrated high activity and selectivity in the chemoselective transfer hydrogenation of quinolines to tetrahydroquinolines under visible light. acs.org For instance, hierarchical NiO/In2O3–CdS microspheres have been developed as efficient photocatalysts, using benzyl (B1604629) alcohol as a hydrogen donor in place of high-pressure hydrogen gas. acs.org Interestingly, experimental and theoretical results have shown that NiO, rather than metallic Ni, acts as the active site for this transformation. acs.org

Visible-light-induced reactions have also been employed for the enantioselective synthesis of 2-substituted tetrahydroquinolines. organic-chemistry.org This can be achieved through a relay process involving a visible-light-induced cyclization followed by a chiral phosphoric acid-catalyzed transfer hydrogenation. organic-chemistry.org Furthermore, metal-free photocatalytic methods using eosin (B541160) Y as a photocatalyst and O2 as a green oxidant have been developed for the selective hydroxylation of benzylic methylenes to secondary alcohols under mild conditions. organic-chemistry.org

Development of Novel Derivatization Strategies for Enhanced Selectivity and Reactivity

The development of novel derivatization strategies is crucial for expanding the chemical space and functional applications of this compound. Researchers are focusing on methods that allow for the selective functionalization of the tetrahydroquinoline core.

One such strategy involves the deprotonation and functionalization of tetrahydroquinolines at the 4-position using organolithiums and phosphoramide (B1221513) ligands. nih.govchemrxiv.org This method enables direct alkylation with primary and secondary alkyl halides, as well as Negishi cross-coupling reactions with aromatic halides. nih.govchemrxiv.org Mechanistic studies have revealed that the formation of a separated ion pair is critical for optimizing these reactions. nih.govchemrxiv.org

Another approach focuses on the enantioselective synthesis of 2-functionalized tetrahydroquinolines through biomimetic reduction. acs.org This has been successfully achieved using a chiral and regenerable NAD(P)H model in the presence of a simple achiral phosphoric acid as a transfer catalyst, yielding chiral products with high enantioselectivity. acs.org The development of efficient synthetic methods for constructing fused tetrahydroquinolines is also of significant interest due to their prevalence in bioactive molecules. researchgate.net

Advanced Computational Design of Next-Generation Analogues for Specific Chemical Functions

Advanced computational methods are playing an increasingly vital role in the design of next-generation this compound analogues with tailored chemical functions. In silico design and modeling techniques accelerate the discovery and optimization of novel compounds. dovepress.com

Computational approaches, such as the analysis of crystal structures, have been used to design potential antagonists for biological targets. mdpi.comresearchgate.net For example, by analyzing the hyaluronic acid-binding domain of CD44, researchers have designed and evaluated new potential antagonists containing the 1,2,3,4-tetrahydroisoquinoline (B50084) motif. mdpi.comresearchgate.net Computational combinatorial chemistry can generate large libraries of molecules that can be screened for their binding affinity and drug-like properties. mdpi.comresearchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is another powerful tool. mdpi.com By establishing models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), researchers can study the relationship between the structure of tetrahydroquinoline derivatives and their biological activity. mdpi.com These models, based on statistical and predictive properties, can guide the design of novel derivatives with enhanced potency. mdpi.com Molecular dynamics simulations and binding free energy calculations further refine the design process, providing insights into the stability and interaction of the designed compounds with their targets. mdpi.com

Table 2: Key Computational Techniques in Tetrahydroquinoline Analogue Design

| Technique | Application |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. rsc.org |

| Molecular Dynamics | Simulates the physical movements of atoms and molecules. mdpi.com |

| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. mdpi.com |

| In Silico ADME Prediction | Predicts the absorption, distribution, metabolism, and excretion properties of a compound. dovepress.commdpi.com |

Exploration of Unconventional Reactivity Patterns and Unexplored Chemical Space

The exploration of unconventional reactivity patterns and uncharted chemical space is essential for unlocking the full potential of this compound and its derivatives. This involves investigating novel reactions and synthesizing previously inaccessible molecular architectures.

Domino reactions, also known as tandem or cascade reactions, have proven to be a highly effective strategy for the synthesis of complex tetrahydroquinoline structures from simple starting materials. nih.gov These methods offer excellent atom economy, high selectivity, and reduced waste. nih.gov Examples include reduction-reductive amination strategies and dissolving metal reduction-cyclization sequences. nih.gov

The development of methods to selectively functionalize the tetrahydroquinoline core at various positions continues to be an active area of research. chemrxiv.org While many methods for C-H activation have been developed, they often rely on the presence of nearby functional groups for high selectivity. chemrxiv.org Recent work has focused on developing transition-metal-free and undirected deprotonation-alkylation protocols to selectively functionalize the 4-position of tetrahydroquinolines. chemrxiv.org The exploration of the chemical space of tetrahydroquinoline derivatives has led to the discovery of novel compounds with potential applications in medicinal chemistry, such as RORγt agonists and CETP inhibitors. nih.govnih.gov

Q & A

Basic Research Questions

Q. What catalytic systems are effective for synthesizing 2-ethyl-1,2,3,4-tetrahydroquinoline derivatives?

- Methodological Answer : Ionic liquids (e.g., [NMPH]H₂PO₄) provide a green alternative to traditional Lewis acids, offering high activity and reusability (5 cycles with minimal activity loss). For dehydrogenation, Fe single-atom catalysts (Fe-ISAS/CN) achieve 100% conversion and selectivity for quinolone derivatives. Comparative studies show ionic liquids avoid toxic metal catalysts, while Fe-ISAS/CN enables efficient C–N bond activation .

- Key Data :

- Ionic liquid catalyst: 82% yield, 5 recycles .

- Fe-ISAS/CN: 100% conversion/selectivity, 82% retention after 5 cycles .

Q. How can structural characterization of 2-ethyl-tetrahydroquinoline derivatives be performed?

- Methodological Answer : Combine X-ray crystallography (to resolve stereochemistry and intramolecular interactions) with NMR spectroscopy. For example, intramolecular C–H···O hydrogen bonds in sulfonyl derivatives were confirmed via crystallography, while ¹³C NMR distinguishes aliphatic vs. aromatic carbons (e.g., δ 28.5–38.5 ppm for tetrahydroquinoline core) .

Q. What multicomponent reactions enable access to substituted tetrahydroquinolines?

- Methodological Answer : Aza-Michael–Michael addition using DBU as a base allows three-component reactions between 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate. This cascade forms highly substituted tetrahydroquinolines with regioselectivity controlled by electron-deficient enolate intermediates .

Advanced Research Questions

Q. How can enantioselective synthesis of 2-ethyl-tetrahydroquinoline derivatives be achieved?

- Methodological Answer : Chiral diruthenium complexes catalyze intramolecular allenylidene-ene cyclization, achieving up to 99% ee. Key factors include ligand design (e.g., binaphthol derivatives) and propargylic alcohol substrate engineering to stabilize transition states .

Q. What strategies address cis/trans isomer separation in tetrahydroquinoline synthesis?

- Methodological Answer : Ionic liquid-mediated cyclization (e.g., [NMPH]H₂PO₄) reduces isomerization by stabilizing intermediates through hydrogen bonding. Alternatively, chiral chromatography or kinetic resolution using enantioselective catalysts can separate isomers .

Q. How do structural modifications influence biological activity in tetrahydroquinoline derivatives?

- Methodological Answer : Substituents at C-2 (e.g., ethyl groups) enhance lipophilicity and target binding. For EGFR inhibition, derivatives with indole-ether side chains (e.g., compound 17d) show IC₅₀ values <1 µM. Docking studies reveal hydrophobic interactions with kinase domains .

Q. What catalytic mechanisms underpin Fe-ISAS/CN in dehydrogenation reactions?

- Methodological Answer : Fe single-atom sites activate C–H bonds via radical pathways, confirmed by HAADF-STEM and XANES. Kinetic studies show first-order dependence on substrate concentration, with turnover frequencies (TOF) exceeding 500 h⁻¹ .

Methodological Considerations

- Catalyst Design : Prioritize recyclable systems (e.g., ionic liquids, Fe-ISAS/CN) to reduce costs and waste.

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis for enantiopure products.

- Biological Screening : Employ structure-activity relationship (SAR) models to optimize substituent effects on pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.